

Application Notes and Protocols for Clonogenic Assay with (+)-trans-C75

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a clonogenic assay to evaluate the long-term efficacy of the fatty acid synthase (FASN) inhibitor, **(+)-trans-C75**, on the survival and proliferative capacity of cancer cells.

Introduction

The clonogenic assay, or colony formation assay, is a gold-standard in vitro method used to assess the reproductive integrity of cells after exposure to cytotoxic agents. This assay is particularly valuable in cancer research to determine the effectiveness of therapeutic compounds in inhibiting the ability of a single cancer cell to undergo unlimited division and form a colony.[1][2] **(+)-trans-C75** is a synthetic small molecule that inhibits fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[3] Many cancer types exhibit elevated FASN expression, making it a compelling target for anti-cancer drug development.[4] C75 has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4][5]

This document outlines a comprehensive protocol for conducting a clonogenic assay with **(+)-trans-C75**, including data analysis and visualization of the relevant signaling pathways.

Quantitative Data Summary

The inhibitory effect of C75 on the clonogenic survival of various cancer cell lines is often presented as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for C75 in clonogenic assays.

Cell Line	Cancer Type	IC50 (μM)	Reference
PC3	Prostate Cancer	35	[6] [7]
LNCaP	Prostate Cancer	50 (spheroid growth)	[6]

Table 1: Reported IC50 Values for C75 in Clonogenic and Spheroid Growth Assays.

For experimental data recording, the following tables can be used to calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Plating Efficiency (PE) Calculation

Control Replicate	Number of Cells Seeded	Number of Colonies Formed	Plating Efficiency (%)
1			
2			
3			
Average			

Formula: $PE = (\text{Number of colonies formed} / \text{Number of cells seeded}) \times 100\%$ [\[1\]](#)

Surviving Fraction (SF) Calculation

Treatment Group ((+)-trans-C75 Conc.)	Number of Cells Seeded	Number of Colonies Formed	Surviving Fraction
Replicate 1			
Replicate 2			
Replicate 3			
Average			

Formula: $SF = \text{Number of colonies formed} / (\text{Number of cells seeded} \times PE)$ ^[1]

Experimental Protocols

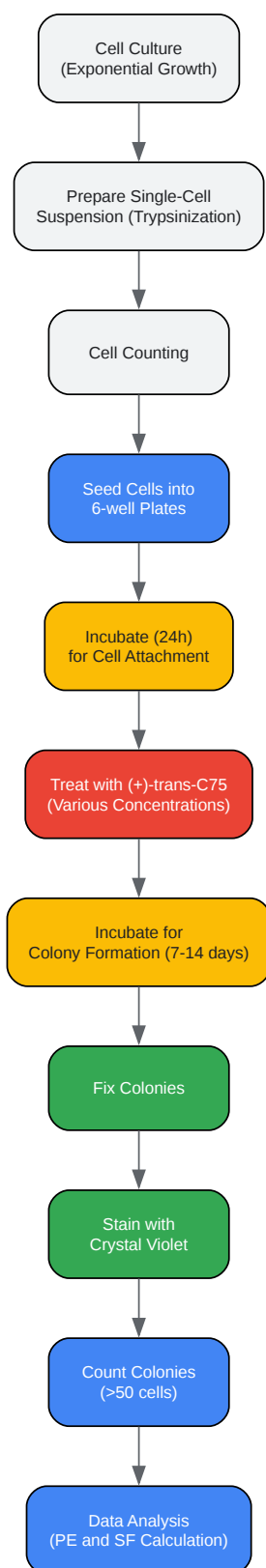
This protocol is a generalized procedure and may require optimization based on the specific cell line being used.

Materials

- Cancer cell line of interest (e.g., PC3, MCF-7)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- **(+)-trans-C75** (dissolved in a suitable solvent like DMSO)
- 6-well or 100 mm tissue culture plates
- Hemocytometer or automated cell counter
- Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)
- Staining solution (0.5% w/v crystal violet in 25% methanol)

- CO2 incubator (37°C, 5% CO2)
- Stereomicroscope

Experimental Workflow



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Caption: Experimental workflow for the clonogenic assay with **(+)-trans-C75**.

Step-by-Step Methodology

1. Cell Preparation and Seeding: a. Culture cells in complete medium until they reach approximately 80% confluency. It is crucial to use cells in the exponential growth phase. b. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. c. Create a single-cell suspension by gently pipetting. d. Count the viable cells using a hemocytometer and Trypan Blue exclusion or an automated cell counter. e. Determine the appropriate number of cells to seed. This is cell-line dependent and should be optimized beforehand to yield 50-150 colonies in the control plates. For many cancer cell lines, seeding between 200 and 1000 cells per well in a 6-well plate is a good starting point. f. Seed the calculated number of cells into 6-well plates. At least three replicate wells should be prepared for each condition (including vehicle control). g. Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.^{[1][8]}

2. Treatment with **(+)-trans-C75**: a. Prepare a stock solution of **(+)-trans-C75** in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10, 20, 40, 60, 80 µM) to determine the IC₅₀. b. Include a vehicle control group treated with the same concentration of DMSO as the highest C75 concentration group. c. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of **(+)-trans-C75** or the vehicle control. d. Typically, cells are exposed to the drug for 24 hours.^[6] However, the optimal exposure time may vary depending on the cell line and experimental goals.

3. Colony Formation: a. After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium to each well. b. Return the plates to the incubator and allow the colonies to grow for 7 to 14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.^{[8][9]} c. It is important not to disturb the plates during this incubation period. The medium can be changed every 3-4 days if necessary, but this should be done very carefully to avoid dislodging colonies.

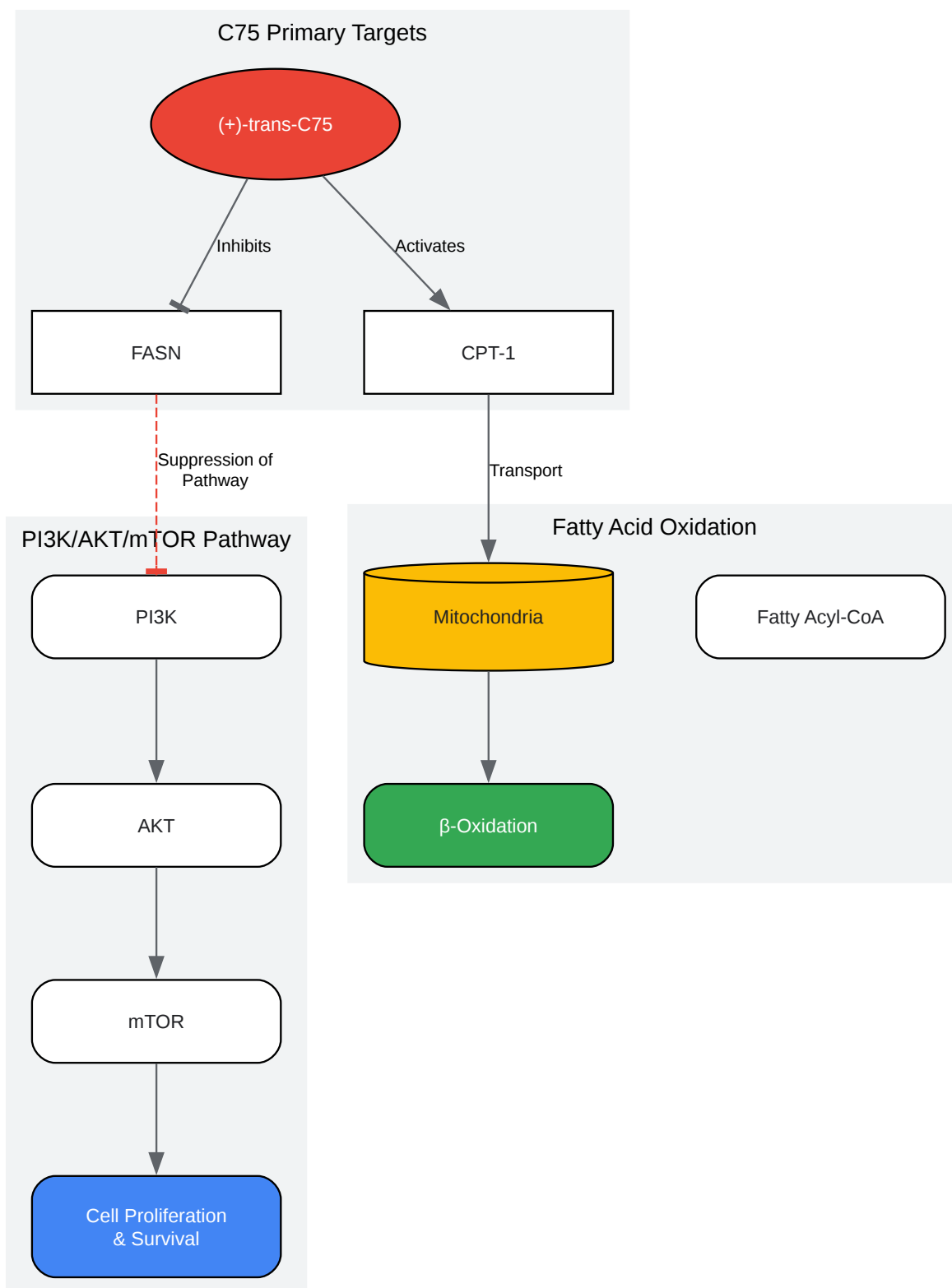
4. Fixation and Staining: a. Once the colonies are of a sufficient size, remove the medium from the wells. b. Gently wash the wells once with PBS. c. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes. d. Remove the fixation solution. e. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 20-30 minutes.^[8] f. Carefully remove the crystal violet solution. Gently wash

the plates with tap water until the excess stain is removed and the colonies are clearly visible.
g. Allow the plates to air dry at room temperature.

5. Colony Counting and Data Analysis: a. Count the number of colonies in each well using a stereomicroscope or a colony counter. A colony is generally defined as a cluster of at least 50 cells.^[2] b. Calculate the Plating Efficiency (PE) from the control wells. c. Calculate the Surviving Fraction (SF) for each treatment concentration. d. Plot the surviving fraction as a function of the **(+)-trans-C75** concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways Modulated by **(+)-trans-C75**

(+)-trans-C75 has a dual mechanism of action. Primarily, it is known as an inhibitor of Fatty Acid Synthase (FASN), which blocks the synthesis of fatty acids. This inhibition leads to an accumulation of malonyl-CoA, which can have downstream effects on cell signaling, including the suppression of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. Additionally, C75 has been identified as an agonist of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme that facilitates the transport of fatty acids into the mitochondria for β -oxidation.^[6]
^[10] This dual action disrupts cellular metabolism and contributes to its anti-cancer effects.



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Caption: Signaling pathways affected by **(+)-trans-C75**.

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